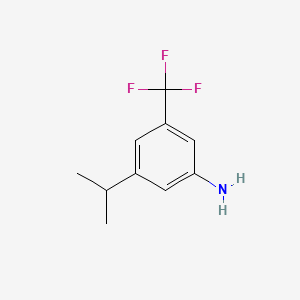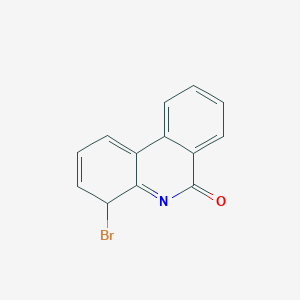![molecular formula C16H29CaN5NaO8+3 B12328793 Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate](/img/structure/B12328793.png)
Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate is a complex compound known for its chelating properties. It is commonly used in various industrial and scientific applications due to its ability to bind metal ions. This compound is also referred to as a calcium disodium complex and is often utilized in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The process includes the following steps:
Preparation of EDTA Solution: Dissolve EDTA in water to form a solution.
Addition of Calcium and Sodium Salts: Add calcium chloride and sodium hydroxide to the EDTA solution.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions
Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, making it an effective chelating agent.
Substitution Reactions: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its structure.
Common Reagents and Conditions
Chelation: Metal ions such as iron, copper, and zinc are common reagents used in chelation reactions.
Substitution Reactions: Reagents like halogens and alkyl groups are used in substitution reactions.
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Major Products Formed
Chelation: Metal complexes with enhanced stability.
Substitution Reactions: Derivatives with modified functional groups.
Hydrolysis: Decomposed products including smaller organic molecules and metal ions.
科学的研究の応用
Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to remove metal ions from solutions and to stabilize metal ions in various chemical processes.
Biology: Employed in cellular biology as an apoptosis-inducing agent for chondrocytes.
Medicine: Utilized in medical treatments to bind and remove heavy metals from the body, particularly in cases of heavy metal poisoning.
Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.
作用機序
The mechanism of action of calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate involves its ability to bind metal ions through chelation. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple carboxylate and amino groups present in the compound, which coordinate with the metal ions to form stable ring structures.
類似化合物との比較
Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate can be compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Similar in structure but lacks the calcium and sodium components.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar function but different molecular structure.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.
The uniqueness of this compound lies in its enhanced stability and ability to form complexes with a wide range of metal ions, making it more versatile in various applications.
特性
分子式 |
C16H29CaN5NaO8+3 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate |
InChI |
InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1 |
InChIキー |
YOVKQJBQALQTMU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C[NH+](CC[NH+](CC[NH+](CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12328724.png)
![(E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12328731.png)
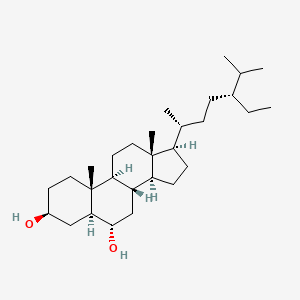
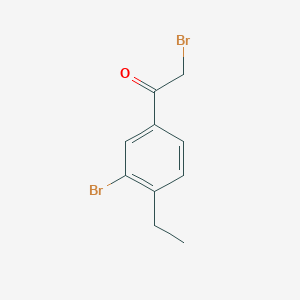
![3-Nitroimidazo[1,2-a]pyridin-7-amine](/img/structure/B12328737.png)
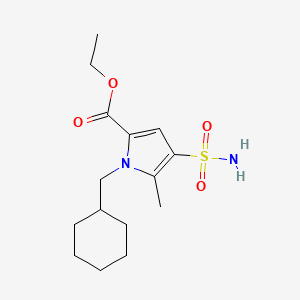

![tert-Butyl 4-((benzo[d]isothiazol-3-ylmethyl)amino)piperidine-1-carboxylate](/img/structure/B12328749.png)
![4-[2-[3-Methoxy-4-[4-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine](/img/structure/B12328753.png)
